molecular formula C17H25N3O3 B14777825 Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate

Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14777825
M. Wt: 319.4 g/mol
InChI Key: ZOLDVVHTTMHQJL-UHFFFAOYSA-N
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Description

Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl ester group at the 1-position and a chiral (S)-2-aminopropanamide substituent at the 3-position.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl 3-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)19-10-15-8-5-9-20(11-15)17(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12,18H2,1H3,(H,19,21)

InChI Key

ZOLDVVHTTMHQJL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl piperidine-1-carboxylate with (S)-2-aminopropanoic acid under specific conditions to form the desired product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods aim to optimize yield, purity, and cost-effectiveness while maintaining the integrity of the compound’s structure .

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The compound’s amide group enables reactivity with carboxylic acids or activated esters. A common method involves coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). For example:

  • Reaction : Amidation with pyrrole acid derivatives.

  • Conditions : CH₂Cl₂ solvent, triethylamine (TEA) as a base, and 2-chloro-1-methylpyridinium iodide as an activating agent at room temperature .

  • Outcome : High yields (>80%) of acylated products, critical for generating peptide-like analogs.

Hydrogenolysis of the Benzyl Group

The benzyloxycarbonyl (Cbz) protecting group is selectively removed via catalytic hydrogenation:

  • Reagents : H₂ gas (1–3 atm), palladium on carbon (Pd/C, 5–10% loading).

  • Conditions : Ethanol or methanol solvent at 25–50°C.

  • Yield : >90% deprotection efficiency, yielding the free piperidine amine for subsequent modifications.

Parameter Value
Catalyst Loading5–10% Pd/C
Reaction Time4–12 hours
Temperature25–50°C

Nucleophilic Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitutions, particularly with alkyl halides or sulfonates:

  • Example : Reaction with methyl iodide to form N-methylpiperidine derivatives.

  • Conditions : DMF solvent, potassium carbonate (K₂CO₃) as a base, 60°C.

  • Selectivity : Favors N-alkylation over O-alkylation due to steric and electronic factors.

Reductive Amination

The primary amine group undergoes reductive amination with ketones or aldehydes:

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas.

  • Conditions : Methanol or THF, acidic pH (acetic acid), room temperature.

  • Application : Used to introduce branched alkyl chains or cyclic amines for enhanced bioactivity.

Acylation of the Amino Group

The (S)-2-aminopropanamido moiety reacts with acyl chlorides or anhydrides:

  • Example : Acetylation using acetic anhydride.

  • Conditions : Dichloromethane (DCM), pyridine as a base, 0°C to room temperature.

  • Monitoring : Reaction progress tracked via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane).

Stability Under Reaction Conditions

The compound demonstrates robustness across diverse conditions:

  • pH Stability : Stable in acidic (pH 2–6) and basic (pH 8–10) media for ≤24 hours.

  • Thermal Stability : Decomposition begins at >150°C, making it suitable for most solution-phase reactions.

Key Research Findings

  • Catalytic Efficiency : Pd/C achieves near-quantitative benzyl group removal without side reactions.

  • Stereochemical Integrity : Reactions preserve the (S)-configuration at the amino acid moiety, crucial for maintaining chiral purity.

  • Solvent Optimization : DCM and DMF are preferred for balancing solubility and reaction rates.

This compound’s reactivity profile underscores its utility in drug discovery, enabling precise structural modifications for target-oriented synthesis.

Scientific Research Applications

Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a six-membered nitrogen-containing heterocycle, a benzyl group, an amide functional group, and a carboxylate moiety. The piperidine structure makes it a significant scaffold in medicinal chemistry, especially for drug discovery and development. The uniqueness of this compound lies in its specific combination of functionalities that enhance its biological activity and potential therapeutic applications.

Potential Applications

This compound has potential applications in various fields:

  • Drug Discovery The presence of the piperidine structure makes it a significant scaffold in medicinal chemistry, particularly for drug discovery and development.
  • Antimicrobial Effects Compounds with piperidine structures have been noted for their potential antimicrobial effects.
  • CNS Activity Piperidine derivatives exhibit CNS activity.

Related Compounds

This compound shares structural characteristics with several related compounds:

Compound NameStructureUnique Features
PiperidineC5H11NBasic nitrogen heterocycle, widely used in drug design.
N-Boc-piperidineC9H17NO2Protected form used in organic synthesis, allowing selective reactions.
4-PiperidoneC5H9NOA key intermediate in synthesizing various pharmaceuticals.
(S)-2-Aminopropanoic AcidC3H7NO2Amino acid precursor that contributes to the synthesis of piperidine derivatives.

Mechanism of Action

The mechanism of action of Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperidine- and benzylcarbamate-containing derivatives. Below is a detailed comparison based on molecular features, applications, and available data:

Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate (CAS 1354027-77-2)

  • Molecular Formula : C₂₀H₂₉N₃O₃
  • Molecular Weight : 359.46
  • Applications : Used in high-purity pharmaceutical research (≥98% purity) under ISO-certified standards .

3-{[((S)-2-Amino-3-Methylbutyryl)-Methyl-Amino]-Methyl}-Piperidine-1-Carboxylic Acid Benzyl Ester (CAS 1354026-90-6)

  • Molecular Formula : C₂₀H₃₁N₃O₃
  • Molecular Weight : 361.48

Benzyl 4-Aminopiperidine-1-Carboxylate (CAS 120278-07-1)

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.30
  • Key Differences : Lacks the amide side chain at the 3-position, resulting in reduced complexity and likely lower target specificity. Safety data indicate uncharacterized toxicity, limiting its therapeutic use .

Benzyl 3-((tert-Butoxycarbonyl)Amino)Piperidine-1-Carboxylate (CAS 406213-47-6)

  • Molecular Formula : C₁₈H₂₆N₂O₄
  • Molecular Weight : 334.41
  • Key Differences: Contains a Boc-protected amino group, rendering it a synthetic intermediate rather than a bioactive molecule. The Boc group improves stability during synthesis but requires deprotection for biological activity .

(2S,3S)-Benzyl 2-Allyl-3-Hydroxy-1-Piperidinecarboxylate (CAS 244056-94-8)

  • Molecular Formula: C₁₇H₂₁NO₃
  • Molecular Weight : 287.36
  • Key Differences: Substituted with allyl and hydroxyl groups, which may confer stereochemical complexity but reduce compatibility with aqueous environments.

Research Findings and Implications

  • Bulky substituents (e.g., cyclopropyl in CAS 1354027-77-2) may improve metabolic stability but reduce solubility .
  • Safety Profiles: Limited toxicological data for most analogs highlight the need for further preclinical evaluation, particularly for compounds with free amino groups (e.g., CAS 120278-07-1) .
  • Synthetic Utility : Boc-protected derivatives (e.g., CAS 406213-47-6) serve as intermediates in multi-step syntheses, enabling controlled functionalization of the piperidine core .

Biological Activity

Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate is a complex organic compound notable for its structural features, including a piperidine ring, a benzyl group, and an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula: C₁₇H₂₅N₃O₃
  • Key Functional Groups:
    • Piperidine ring (six-membered nitrogen-containing heterocycle)
    • Benzyl group
    • Carboxylate moiety

These features contribute to the compound's reactivity and biological activity.

Biological Activities

1. Antimicrobial Properties:
Compounds containing piperidine structures, such as this compound, have been noted for their potential antimicrobial effects. Research indicates that similar compounds exhibit activity against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .

2. Central Nervous System (CNS) Activity:
The presence of the piperidine moiety is significant in drug design, particularly for CNS-related applications. Studies involving related piperidine derivatives have shown effects on neurotransmitter systems, including acetylcholine . This suggests that this compound may influence cholinergic transmission, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Pharmacokinetics and Drug Development

The pharmacokinetic properties of related compounds indicate that modifications to the piperidine structure can significantly impact their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the introduction of lipophilic substituents has been shown to enhance potency and oral bioavailability . Understanding these properties will be essential for future drug development efforts involving this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using intermediates like benzyl 4-(aminomethyl)piperidine-1-carboxylate. For example, reacting with 2-chloro-5-fluoropyrimidine in DMF at 100°C for 2 h in the presence of cesium carbonate (base) achieves nucleophilic substitution. Purification via flash column chromatography (5–50% EtOAc/hexane) yields the product . Optimization involves adjusting molar ratios (e.g., 1:1 substrate:nucleophile) and using high-boiling solvents (e.g., DMF) to enhance reactivity. Monitoring via TLC or LC-MS ensures reaction completion.

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

  • Methodological Answer : Due to incomplete toxicological profiles, adopt stringent precautions:

  • Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation/skin contact .
  • In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .
  • Store in sealed containers under inert atmosphere (argon/nitrogen) away from oxidizers to prevent degradation .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Employ tandem analytical techniques:

  • NMR (¹H/¹³C): Confirm regiochemistry of the piperidine ring and amide linkages. For example, piperidine protons typically resonate at δ 2.5–3.5 ppm .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 359.46 for C₂₀H₂₉N₃O₃) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥97% .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the piperidine-1-carboxylate core in cross-coupling reactions?

  • Methodological Answer : The benzyl-carboxylate group stabilizes the piperidine ring via resonance, while the (S)-2-aminopropanamido side chain introduces steric hindrance. In Pd-mediated couplings (e.g., Suzuki-Miyaura), optimize by:

  • Using bulky ligands (e.g., XPhos) to suppress β-hydride elimination .
  • Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reactivity and side reactions .
  • Example: Benzyl 4-(6-methoxypyridin-3-yl)piperidine-1-carboxylate was synthesized via in-situ bromination with 75% yield under Ar atmosphere .

Q. What strategies mitigate racemization of the (S)-2-aminopropanamido chiral center during synthetic steps?

  • Methodological Answer : Racemization risks increase under basic/acidic conditions. Mitigation approaches:

  • Use mild coupling reagents (e.g., HATU instead of EDCl) in non-polar solvents (e.g., THF) .
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
  • Low-temperature reactions (0–5°C) reduce kinetic energy, preserving stereochemistry .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Parameterize the compound using GAFF force fields.
  • Validate binding poses against X-ray crystallography data of homologous targets (e.g., methyltransferases) .
  • Prioritize piperidine conformers with axial carboxylate groups for optimal hydrogen bonding .

Data Contradiction & Stability Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for similar piperidine derivatives?

  • Methodological Answer : Contradictions often arise from varying conditions (e.g., solvent purity, catalyst batches). Systematic approaches:

  • Replicate key steps (e.g., coupling, deprotection) using standardized reagents .
  • Use DoE (Design of Experiments) to identify critical variables (temperature, stoichiometry).
  • Cross-reference NMR/MS data with literature to confirm intermediate identities .

Q. What are the compound’s stability profiles under acidic/basic conditions, and how can degradation be minimized?

  • Methodological Answer : Stability studies (HPLC tracking):

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the benzyl ester; stabilize via lyophilization or storage at −20°C .
  • Basic conditions (pH > 9) : Amide bond cleavage; use buffered solutions (pH 6–8) during handling .
  • Light-sensitive; store in amber vials under inert gas .

Application in Drug Discovery

Q. What in vitro assays are suitable for evaluating this compound’s potential as a protease inhibitor?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., Ac-Asp-Glu-Val-Asp-AMC) with recombinant proteases. Calculate IC₅₀ via dose-response curves .
  • Cellular uptake : Track intracellular concentrations using LC-MS/MS in HEK293 cells .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to assess off-target effects .

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